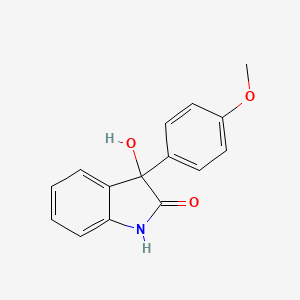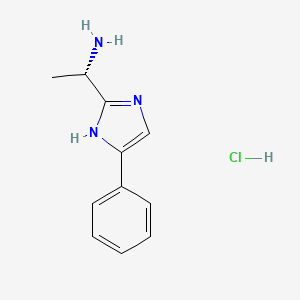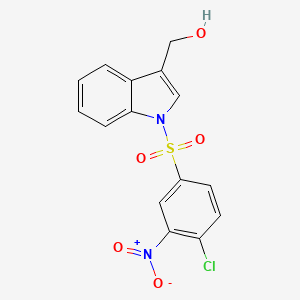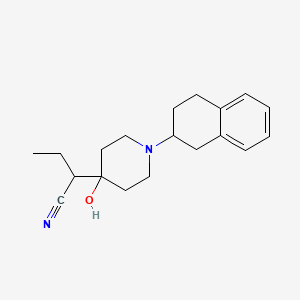
3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole is a versatile organic compound characterized by its bromomethyl and chloro groups attached to a pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a suitable catalyst, such as iron(III) chloride, to introduce the bromomethyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow processes that allow for better control of reaction conditions and improved safety. These methods often involve the use of automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole can undergo various types of reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound-4-carboxylic acid.
Reduction: 3-(Methyl)-5-chloro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-1H-pyrazole
5-Chloro-1-methyl-1H-pyrazole
3-(Chloromethyl)-5-bromo-1-methyl-1H-pyrazole
Propriétés
Formule moléculaire |
C5H6BrClN2 |
|---|---|
Poids moléculaire |
209.47 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-chloro-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |
Clé InChI |
JNWUFIFGUKEQLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
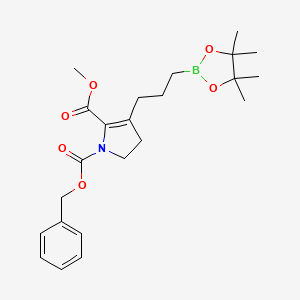
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)

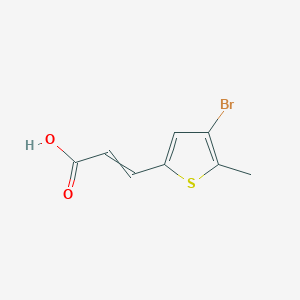
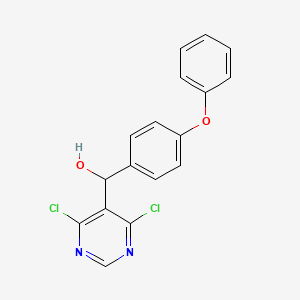
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)

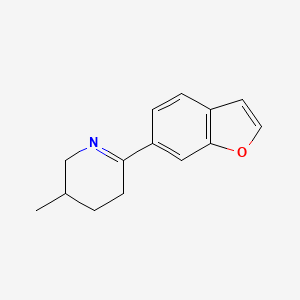
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
